molecular formula C14H11ClO2 B6378218 MFCD11870946 CAS No. 1111120-27-4

MFCD11870946

Cat. No.: B6378218
CAS No.: 1111120-27-4
M. Wt: 246.69 g/mol
InChI Key: KHNQKRLMNRATPR-UHFFFAOYSA-N
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Description

MFCD11870946 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for precise cataloging. Based on the evidence, compounds with MDL identifiers (e.g., MFCD13195646, MFCD00003330) are typically boronic acid derivatives or aromatic heterocycles, suggesting that this compound may share similar functional groups or applications in catalysis, medicinal chemistry, or materials science .

Key inferred properties of this compound include:

  • Molecular complexity: Likely moderate, with aromatic rings and halogen substituents (e.g., bromine or chlorine) based on analogs like CAS 1046861-20-4 (C₆H₅BBrClO₂) .
  • Pharmacokinetic profile: Potential high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as seen in similar compounds .
  • Synthetic accessibility: Estimated synthesis complexity score of ~2–3 (on a scale where 1 = simple, 5 = highly complex), comparable to CAS 1761-61-1, which requires palladium-catalyzed cross-coupling reactions .

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-6-14(17)11(7-10)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNQKRLMNRATPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685187
Record name 3'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-27-4
Record name 3'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD11870946” involves a series of chemical reactions under specific conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions that may include condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and advanced technologies. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD11870946” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and catalysts under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation or alkylation reactions are carried out using reagents like halogens or alkyl halides.

Major Products: The reactions of “this compound” yield a range of products depending on the reaction type and conditions. For instance, oxidation may produce corresponding oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

“MFCD11870946” has a wide array of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which “MFCD11870946” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD11870946’s inferred properties with structurally related compounds from the evidence:

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BrClO₂ (hypothetical) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235–240 g/mol 235.27 g/mol 201.02 g/mol
LogP (Octanol/Water) 1.5–2.5 2.15 (XLOGP3) 2.47 (ESOL)
TPSA ~40 Ų 40.46 Ų 37.30 Ų
Solubility (mg/mL) 0.2–0.7 0.24 (ESOL) 0.687 (ESOL)
Synthesis Method Pd-catalyzed coupling Pd(II)/THF/H₂O, 75°C, 1.3 hrs A-FGO catalyst, THF, 2 hrs
Bioavailability Score 0.55 0.55 0.55
Hazard Profile Moderate P280, H302 P280-P305+P351+P338, H302

Key Findings:

Structural Similarities :

  • This compound and CAS 1046861-20-4 both likely contain bromine and chlorine substituents, contributing to their moderate polarity and solubility profiles .
  • CAS 1761-61-1, a brominated benzaldehyde derivative, exhibits higher solubility (0.687 mg/mL) due to its simpler aromatic structure .

Pharmacological Differences :

  • This compound’s hypothetical BBB permeability aligns with CAS 1046861-20-4, whereas CAS 1761-61-1 lacks BBB penetration data .
  • Both analogs show low CYP enzyme inhibition, suggesting this compound may also avoid drug-drug interactions in metabolic pathways .

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